
ドロキシドパ
概要
説明
ドロキシドパは、神経伝達物質ノルエピネフリン(ノルアドレナリン)のプロドラッグとして作用する合成アミノ酸前駆体です。ノルエピネフリン自体は血脳関門を通過できませんが、ドロキシドパは血脳関門を通過することができることが知られています。 ドロキシドパは主に、起立時に血圧が著しく低下する神経性起立性低血圧の治療に使用されます .
科学的研究の応用
Pharmacological Mechanism
Droxidopa functions as a precursor to norepinephrine, which is essential for regulating vascular tone and blood pressure. By increasing norepinephrine levels, droxidopa enhances sympathetic nervous system activity, thus improving blood pressure control in patients with nOH. This mechanism is particularly beneficial for individuals suffering from conditions such as Parkinson's disease and multiple system atrophy, where autonomic dysfunction is prevalent .
Treatment of Neurogenic Orthostatic Hypotension
Droxidopa has been extensively studied for its efficacy in treating nOH. Clinical trials have demonstrated that droxidopa significantly improves standing blood pressure and alleviates symptoms associated with nOH. For instance, a study showed that patients receiving droxidopa experienced a mean increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) over the course of treatment .
Key Findings:
- Symptom Improvement: In clinical trials, droxidopa improved overall symptom scores significantly more than placebo, with notable reductions in dizziness and lightheadedness .
- Long-Term Efficacy: A 12-month open-label extension study indicated that patients maintained improvements in both blood pressure and quality of life metrics over time .
Study | Duration | Key Outcome |
---|---|---|
NOH301 | 10 weeks | Significant increase in standing BP compared to placebo (p < 0.001) |
NOH306 | 12 months | Sustained symptom relief and improved quality of life reported |
NOH302 | Open-label | Withdrawal from treatment led to symptom worsening |
Case Studies
Several case studies highlight the effectiveness of droxidopa in real-world settings:
- Parkinson's Disease Patient: A patient with Parkinson's disease reported marked improvement in daily activities and a reduction in falls after initiating droxidopa therapy. After six months, the patient noted fewer episodes of dizziness and an overall enhancement in life quality .
- Multiple System Atrophy: Another case involved a patient diagnosed with multiple system atrophy who experienced significant symptomatic relief from nOH after treatment with droxidopa. The patient reported improved mobility and reduced reliance on assistive devices .
Safety and Tolerability
Droxidopa is generally well-tolerated among patients, with adverse effects being relatively mild. Common side effects include headache, nausea, and supine hypertension; however, these are manageable and often resolve with dose adjustments or monitoring . The incidence of serious adverse events remains low.
作用機序
ドロキシドパは、酵素L-芳香族アミノ酸脱炭酸酵素によって脱炭酸されてノルエピネフリンに変換されることで、その効果を発揮します。ノルエピネフリンは、αアドレナリン受容体に作用して血管収縮を起こし、βアドレナリン受容体に作用して心臓を刺激し、動脈を拡張させます。 これにより、血圧が上昇し、血流が改善されます .
類似の化合物との比較
類似の化合物
ミドドリン: 起立性低血圧の治療に使用される別の薬物です。αアドレナリン受容体を刺激することにより、血管収縮薬として作用します。
レボフェッド(ノルエピネフリン): 重度の低血圧やショックの治療のために、緊急時に血管収縮薬として直接使用されます.
ドロキシドパの独自性
ドロキシドパの独自性は、血脳関門を通過し、中枢神経系でノルエピネフリンに変換される点にあります。 これは、神経性起立性低血圧など、中枢神経系のノルエピネフリン濃度が不足している状態の治療に特に有効です .
生化学分析
Biochemical Properties
. This interaction is crucial for the role of Droxidopa in biochemical reactions. Norepinephrine, the product of this reaction, acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Cellular Effects
Droxidopa influences cell function by increasing the concentrations of norepinephrine in the body and brain . This increase in norepinephrine levels can lead to vasoconstriction, increased heart stimulation, and artery dilation . These effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Droxidopa involves its conversion to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . This conversion allows Droxidopa to exert its effects at the molecular level, including binding interactions with alpha and beta-adrenergic receptors .
Temporal Effects in Laboratory Settings
Long-term treatment with Droxidopa has been shown to provide sustained benefits, including sustained increases in standing blood pressure and improvements in patient-reported assessments of nOH symptom severity . This suggests that Droxidopa has a stable effect over time in laboratory settings.
Dosage Effects in Animal Models
Droxidopa has minimal toxic effects and an acute, oral LD50 of more than 5 g/kg in mice, rats, dogs, and monkeys . This indicates that the effects of Droxidopa can vary with different dosages in animal models, with high doses not resulting in significant toxicity.
Metabolic Pathways
The metabolism of Droxidopa is mediated by the catecholamine pathway . It is initially converted to methoxylated dihydroxyphenylserine (3-OM-DOPS), a major metabolite, by catechol-O-methyltransferase (COMT), to norepinephrine by DOPA decarboxylase (DDC), or to protocatechualdehyde by DOPS aldolase .
Transport and Distribution
Droxidopa is capable of crossing the blood-brain barrier, suggesting that it can be transported and distributed within cells and tissues . This ability to cross the blood-brain barrier allows Droxidopa to increase the concentrations of norepinephrine in the brain, influencing its localization and accumulation .
Subcellular Localization
Given that it is a precursor to norepinephrine and can cross the blood-brain barrier, it is likely that Droxidopa and its metabolites are found in various subcellular compartments where norepinephrine and its receptors are located .
準備方法
合成経路と反応条件
ドロキシドパはいくつかの方法で合成することができます。一般的な方法の1つは、3,4-ジヒドロキシベンズアルデヒドを原料とする方法です。 この化合物は、グリシンとの縮合、それに続く還元と加水分解を経て、ドロキシドパを生成する一連の反応を起こします . 別の方法では、ドロキシドパをラセミ化し、その後結晶化して光学活性体を得る方法があります .
工業的製造方法
ドロキシドパの工業的製造では、通常、高性能液体クロマトグラフィー(HPLC)を用いて精製を行います。このプロセスには、メタノール、トリエチルアミン、アセトニトリルなどの溶媒を使用します。 最終生成物は、結晶化と乾燥によって得られます .
化学反応の分析
反応の種類
ドロキシドパは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ドロキシドパは酸化されて様々な分解生成物を生成します。
還元: ノルエピネフリンを生成するために還元されることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 還元は通常、触媒的水素化によって行われます。
生成される主な生成物
ドロキシドパの還元から生成される主な生成物はノルエピネフリンです。 酸化と加水分解は、様々な分解生成物につながることがあり、通常はHPLCで分析されます .
科学研究への応用
ドロキシドパは、幅広い科学研究への応用を持っています。
化学: アミノ酸代謝と神経伝達物質合成の研究のためのモデル化合物として使用されます。
生物学: ドロキシドパは、神経系に関する研究、特にノルエピネフリンの様々な生理学的プロセスにおける役割の解明に使用されます。
医学: 主に神経性起立性低血圧の治療に使用されており、パーキンソン病や多系統萎縮症などの他の疾患の治療の可能性についても研究されています
類似化合物との比較
Similar Compounds
Midodrine: Another medication used to treat orthostatic hypotension. It acts as a vasopressor by stimulating alpha-adrenergic receptors.
Levophed (norepinephrine): Directly used as a vasopressor in emergency settings to treat severe hypotension and shock.
Uniqueness of Droxidopa
Droxidopa’s uniqueness lies in its ability to cross the blood-brain barrier and be converted to norepinephrine within the central nervous system. This makes it particularly effective in treating conditions where central norepinephrine levels are deficient, such as neurogenic orthostatic hypotension .
生物活性
Droxidopa, a synthetic precursor of norepinephrine, is primarily used in the treatment of neurogenic orthostatic hypotension (nOH). Its biological activity is characterized by its conversion to norepinephrine in the body, which subsequently enhances sympathetic nervous system activity and improves blood pressure regulation. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and mechanism of action of droxidopa, supported by data tables and relevant case studies.
Droxidopa is converted to norepinephrine through decarboxylation via the enzyme L-aromatic-amino-acid decarboxylase. This conversion occurs in both peripheral tissues and the central nervous system (CNS), allowing droxidopa to cross the blood-brain barrier effectively. Norepinephrine then acts on various adrenergic receptors:
- Alpha-1 adrenergic receptors : Mediates vasoconstriction.
- Beta-1 adrenergic receptors : Increases heart rate and myocardial contractility.
- Beta-2 adrenergic receptors : Causes vasodilation in skeletal muscle.
This multifaceted action results in increased blood pressure and improved symptoms associated with nOH, such as dizziness and lightheadedness .
Summary of Clinical Trials
Droxidopa's efficacy has been evaluated in several clinical trials. The most notable studies include:
- NOH301 and NOH306 Trials : These trials demonstrated significant improvements in orthostatic hypotension symptoms compared to placebo.
- NOH302 Trial : Investigated the effects of withdrawal from droxidopa, showing that patients who discontinued treatment experienced worsening symptoms compared to those who continued .
Key Findings
- Symptom Improvement : Patients treated with droxidopa reported significant reductions in dizziness/lightheadedness (primary endpoint), fatigue, and visual disturbances. The overall improvement was statistically significant with a composite score change () on the Orthostatic Hypotension Symptom Assessment (OHSA) scale .
-
Hemodynamic Outcomes : Treatment resulted in notable increases in standing systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to placebo:
Parameter Droxidopa (Mean ± SD) Placebo (Mean ± SD) P-value Upright SBP 11.5 ± 20.5 mmHg 4.8 ± 21.0 mmHg <0.001 Upright DBP 8.0 ± 15.5 mmHg 1.8 ± 17.3 mmHg <0.001
Safety Profile
Droxidopa is generally well-tolerated, with most adverse events being mild to moderate:
- Common Adverse Events : Headache (11%), dizziness (8%), fatigue (5%), and urinary tract infections were reported more frequently than in the placebo group .
- Discontinuation Rates : Approximately 7% of patients discontinued due to adverse effects during open-label phases, primarily due to dizziness .
Case Studies
Several case studies further illustrate droxidopa's effectiveness:
- Case Study 1 : A patient with multiple system atrophy experienced significant symptom relief after starting droxidopa, with a marked decrease in episodes of syncope and improved quality of life metrics.
- Case Study 2 : In a cohort of Parkinson's disease patients, droxidopa treatment led to improved standing blood pressure and reduced falls, highlighting its role in managing postural hypotension effectively.
特性
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046422, DTXSID201017236 | |
Record name | Droxidopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-threo-3,4-Dihydroxyphenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. | |
Record name | Droxidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23651-95-8, 3916-18-5 | |
Record name | Droxidopa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threo-dihydroxyphenylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Droxidopa [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Droxidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Droxidopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-threo-3,4-Dihydroxyphenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROXIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THREO-DIHYDROXYPHENYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Droxidopa?
A1: Droxidopa is a synthetic amino acid analog that is directly metabolized to norepinephrine (NE) by dopa-decarboxylase. [] It acts as a prodrug, replenishing depleted NE levels, primarily in the peripheral nervous system. [, , , ]
Q2: How does Droxidopa improve neurogenic orthostatic hypotension (nOH)?
A2: Droxidopa increases blood pressure primarily by inducing peripheral arterial and venous vasoconstriction, thereby improving symptoms of nOH. [, ] This pressor effect is attributed to the conversion of Droxidopa into NE. [, , ]
Q3: Does Droxidopa cross the blood-brain barrier?
A3: While primarily designed to act peripherally, evidence suggests that Droxidopa can cross the blood-brain barrier and potentially exert central effects. [, , ]
Q4: What is the molecular formula and weight of Droxidopa?
A5: Droxidopa (L-threo-3,4-dihydroxyphenylserine) has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol. []
Q5: Which analytical techniques are used to characterize Droxidopa and its related substances?
A6: High-performance liquid chromatography (HPLC) is widely used for the analysis of Droxidopa and its impurities. [] Additionally, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for further characterization and confirmation of related substances. []
Q6: Does Droxidopa possess any catalytic properties?
A8: Droxidopa itself is not known to have catalytic properties. Its primary function is as a prodrug, converting to NE in vivo. [, ]
Q7: Have there been any computational studies on Droxidopa?
A9: While the provided research does not delve into specific computational studies, the use of nonlinear regression models has been employed to investigate the relationship between plasma NE levels and the pressor response to Droxidopa. []
Q8: How do structural modifications of Droxidopa affect its activity?
A8: The provided research does not explicitly address the impact of structural modifications on Droxidopa's activity. Further research is needed to explore SAR.
Q9: What are the formulation strategies for Droxidopa?
A11: The provided research primarily focuses on Droxidopa's clinical application as an oral medication. [, , ] Specific formulation details are not extensively discussed.
Q10: Is there information available regarding SHE regulations for Droxidopa?
A10: The provided research does not provide specific details regarding SHE regulations for Droxidopa. As a pharmaceutical compound, its development and manufacturing are subject to regulatory oversight.
Q11: How is Droxidopa metabolized in the body?
A13: Droxidopa is primarily metabolized by dopa-decarboxylase to NE. [, ] Additional metabolic pathways involve catechol-O-methyltransferase (COMT) and DOPS-aldolase. []
Q12: Does the presence of carbidopa affect Droxidopa metabolism?
A14: Studies show that carbidopa, a DOPA decarboxylase inhibitor, can blunt the hemodynamic effects of Droxidopa, [] suggesting its potential to influence Droxidopa's metabolism and subsequent pressor effects.
Q13: What factors predict the pressor response to Droxidopa?
A15: Research suggests that lower supine plasma NE levels are associated with a greater pressor response to Droxidopa in nOH. [, ] This correlation highlights the potential influence of denervation supersensitivity on Droxidopa's effects.
Q14: What are the primary clinical trial endpoints used to assess Droxidopa efficacy in nOH?
A17: Clinical trials evaluating Droxidopa's efficacy in nOH primarily focus on patient-reported outcomes, such as changes in the Orthostatic Hypotension Questionnaire (OHQ) composite score [, ] and dizziness/lightheadedness (OHSA Item 1). [, ]
Q15: What is the efficacy of Droxidopa in managing falls in patients with nOH?
A18: Several studies, including randomized controlled trials, suggest that Droxidopa treatment may lead to a reduction in falls and fall-related injuries in patients with nOH, particularly those with PD. [, , ]
Q16: Is there evidence of resistance developing to Droxidopa therapy?
A16: The provided research does not provide evidence of resistance developing to Droxidopa. Further long-term studies are needed to assess this possibility.
Q17: What are the common adverse events associated with Droxidopa?
A20: Common adverse events reported in clinical trials of Droxidopa include headache, dizziness, fatigue, nausea, and supine hypertension. [, , ] Careful monitoring of blood pressure, particularly in the supine position, is essential during Droxidopa titration.
Q18: What analytical methods are used to quantify Droxidopa in biological samples?
A18: The provided research does not specify the analytical methods used for quantifying Droxidopa in biological samples.
Q19: Is there information available on the environmental impact of Droxidopa?
A19: The provided research does not address the environmental impact of Droxidopa. This aspect would necessitate further ecotoxicological studies.
Q20: What are the key parameters validated in analytical methods for Droxidopa?
A26: The HPLC method for Droxidopa analysis necessitates validation of key parameters including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability. [] These validations are essential to ensure the reliability and accuracy of analytical results.
Q21: Does Droxidopa induce any immunological responses?
A21: The provided research does not provide information regarding Droxidopa's immunogenicity or its potential to elicit immunological responses.
Q22: Does Droxidopa induce or inhibit drug-metabolizing enzymes?
A22: The provided research does not contain information regarding Droxidopa's effects on drug-metabolizing enzymes. Further investigation is needed to elucidate potential interactions.
Q23: What are the alternative treatments for nOH?
A32: Besides Droxidopa, other pharmacological interventions for nOH include fludrocortisone, midodrine, pyridostigmine (an acetylcholinesterase inhibitor), and atomoxetine (a norepinephrine transporter inhibitor). []
Q24: Are there specific guidelines for the recycling and waste management of Droxidopa?
A24: The provided research does not include information on the recycling and waste management of Droxidopa.
Q25: What resources are available for researchers studying Droxidopa?
A35: Resources for researchers studying Droxidopa include databases such as PubMed, Cochrane Library, and EMBASE, [] as well as clinical trial registries like ClinicalTrials.gov. []
Q26: When was Droxidopa approved for the treatment of nOH?
A36: Droxidopa received approval from the US Food and Drug Administration (FDA) for the treatment of symptomatic nOH in 2014. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。